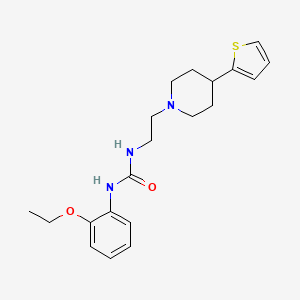![molecular formula C23H27N3O2 B2938021 1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 883640-27-5](/img/structure/B2938021.png)
1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrolidin-2-one group, a benzodiazol-2-yl group, and an ethoxyphenyl group . Pyrrolidin-2-ones are a type of lactam (a cyclic amide) and are found in many biologically active compounds . Benzodiazoles are heterocyclic aromatic organic compounds and are also found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidin-2-one group would form a five-membered ring with a carbonyl group and a nitrogen atom. The benzodiazol-2-yl group would form a fused ring system with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of its functional groups. The carbonyl group in the pyrrolidin-2-one ring and the nitrogen atoms in the benzodiazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carbonyl group and the aromatic benzodiazole group could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Electrochromic Polymer Applications
- Electrochromic Polymers: The dithienylpyrroles-based electrochromic polymers, including derivatives similar to the query compound, have applications in high-contrast electrochromic devices (ECDs). These polymers exhibit color changes upon oxidation and reduction, making them useful in various display technologies. For instance, a polymer film based on a related compound demonstrated notable ΔTmax (transmittance change) and coloration efficiency, indicating its potential in ECDs (Su, Chang, & Wu, 2017).
Antimicrobial Activities
- Synthesis of Derivatives with Antimicrobial Activities: Derivatives of the query compound can be synthesized to exhibit antimicrobial properties. For example, certain thiazole derivatives, synthesized using similar compounds, showed significant antimicrobial activity against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Cancer Treatment Research
- Inhibition of Tumor Growth and Metastasis: Certain novel terpyridine-skeleton molecules, structurally related to the query compound, have been synthesized and evaluated for their biological activities. These molecules showed potential in inhibiting tumor growth and metastasis, indicating their possible application in cancer treatment (Kwon et al., 2015).
Pharmaceutical Research
- Development of Antiulcer Agents: Imidazo[1,2-a]pyridines, which share a structural resemblance with the query compound, have been synthesized as potential antiulcer agents. These compounds demonstrated cytoprotective properties in preclinical models, suggesting their application in the development of new pharmaceuticals (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Future Directions
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-21-12-8-7-11-20(21)25-15-17(13-22(25)27)23-24-18-9-5-6-10-19(18)26(23)14-16(2)3/h5-12,16-17H,4,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCTAJXMXZCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

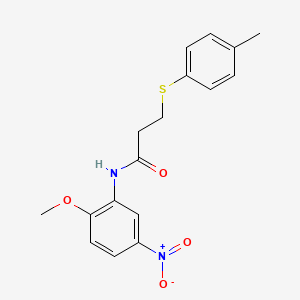
![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)
![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)
![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937944.png)

![1-Benzyl-4-[[[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]amino]methyl]pyrrolidin-2-one](/img/structure/B2937948.png)
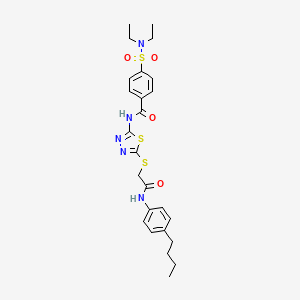

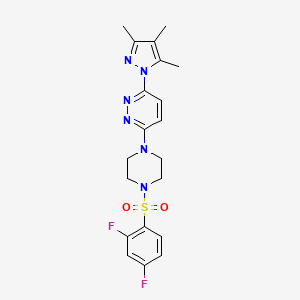
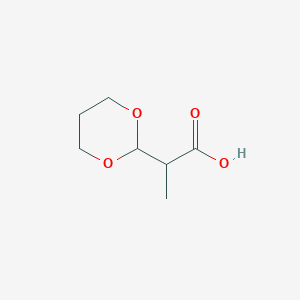
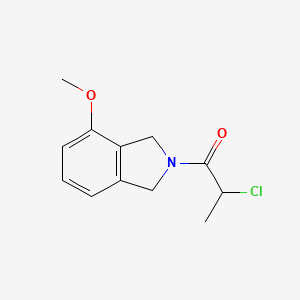
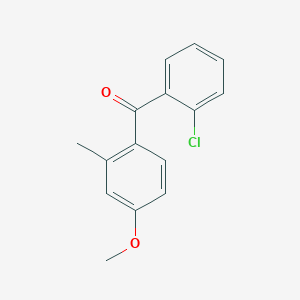
![N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2937959.png)
